Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate
Overview
Description
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It features a phenyl group, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-phenyl-2-(piperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the alkylation of ethyl 3-phenylpropanoate with piperidine. This reaction can be carried out using a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or immobilized enzymes can be used to facilitate the esterification process. Additionally, solvent-free conditions or the use of green solvents may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3-phenyl-2-(piperidin-1-yl)propanoic acid.
Reduction: 3-phenyl-2-(piperidin-1-yl)propanol.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-phenyl-2-(piperidin-1-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can enhance binding affinity to certain receptors, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can be compared with similar compounds such as:
Ethyl 3-phenylpropanoate: Lacks the piperidine ring, resulting in different chemical and biological properties.
3-phenyl-2-(piperidin-1-yl)propanoic acid: The carboxylic acid analog, which may have different solubility and reactivity.
Ethyl 3-(piperidin-1-yl)propanoate: Lacks the phenyl group, affecting its aromaticity and potential interactions.
The presence of both the phenyl group and the piperidine ring in this compound makes it unique, offering a combination of aromatic and basic properties that can be exploited in various applications.
Properties
IUPAC Name |
ethyl 3-phenyl-2-piperidin-1-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-16(18)15(17-11-7-4-8-12-17)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLOJVMHVGRPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391753 | |
Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122806-10-4 | |
Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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